Pseudopalmatine

Description

Significance as a Quaternary Protoberberine Alkaloid in Natural Product Research

Quaternary protoberberine alkaloids (QPAs), derived from the 5,6-dihydrodibenzo[a,g]quinolizinium system, constitute a notable subclass within the larger group of isoquinoline alkaloids muni.cznih.gov. Isoquinoline alkaloids are among the most abundant alkaloids found in nature muni.cz. QPAs represent approximately 25% of all known alkaloids with a protoberberine skeleton isolated from natural sources muni.czmuni.cz. Their significance in natural product research stems from their diverse structures, distribution across various plant species, and important biological effects muni.czmuni.cznih.gov.

Pseudopalmatine's status as a QPA positions it within a group of compounds recognized for their interactions with biological targets, including nucleic acids, often through intercalation or minor groove binding muni.cznih.gov. The chemical reactivity of QPAs, particularly the sensitivity of the iminium bond (C=N+) to nucleophilic attack, plays a crucial role in their interactions with biological systems muni.cznih.gov. This inherent reactivity contributes to the interest in QPAs, including this compound, within medicinal chemistry and pharmacology research cymitquimica.com.

This compound has been reported in various plant species, including Penianthus zenkeri and Duguetia odorata nih.gov. It has also been isolated from the stem bark of Enantia chlorantha and the herbs of Tinospora sinensis ajol.infochemfaces.comresearchgate.net. The presence of this compound in these diverse botanical sources highlights its natural occurrence and its relevance to the study of plant-derived compounds nih.govchemfaces.com.

Historical Context of this compound Identification and Early Investigations

The historical context of alkaloid research provides a backdrop for the study of compounds like this compound. Early investigations into alkaloids date back to the early 19th century, with the isolation of substances like xanthopicrite (later identified as berberine) from plants muni.cz. The study of protoberberine alkaloids has evolved over time, with researchers identifying and characterizing various compounds based on their chemical structures and sources muni.cz.

While specific details regarding the very first identification and early investigations solely focused on this compound are less extensively documented in the provided search results compared to more widely studied alkaloids like berberine, its identification as a distinct quaternary protoberberine alkaloid is a result of advancements in isolation and spectroscopic techniques ajol.infomuni.cz. The use of methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Pressure Liquid Chromatography (HPLC), and Mass Spectrometry (MS) have been instrumental in the structural elucidation and identification of this compound from plant extracts ajol.inforesearchgate.net. For instance, the identification of this compound from Enantia chlorantha involved routine NMR spectroscopy, HPLC-ESI-MS, and comparison with literature data ajol.inforesearchgate.net.

Early research likely focused on the isolation and structural characterization of this compound from its natural sources. Studies comparing its spectral data, such as NMR profiles, with published data for known protoberberine alkaloids would have been crucial in confirming its identity ajol.inforesearchgate.net. The recognition of its quaternary protoberberine skeleton placed it within a known class of biologically active natural products, prompting further investigation into its properties muni.cznih.gov.

Current Landscape and Future Trajectories of this compound Research

The current landscape of this compound research involves exploring its biological activities and potential applications ontosight.aicymitquimica.com. Research has indicated a range of properties, including antimicrobial, anti-inflammatory, and antioxidant activities ontosight.ai. Studies have also investigated its activity against specific biological targets. For example, this compound has shown antiplasmodial activity and anti-acetylcholinesterase (AChE) activity cymitquimica.comchemfaces.combocsci.com.

Detailed research findings on this compound's biological effects contribute to understanding its potential. Studies have reported IC50 values for its anti-AChE activity chemfaces.combocsci.com. Furthermore, research into its anti-onchocercal activity has been conducted, evaluating its effects on Onchocerca ochengi microfilariae ajol.inforesearchgate.netscispace.com.

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Anti-AChE | 1.8 | chemfaces.combocsci.com |

| Antiplasmodial (W2 Plasmodium falciparum) | 2.8 | chemfaces.com |

The future trajectories of this compound research are likely to involve further exploration of its mechanisms of action at a molecular level ontosight.aicymitquimica.com. Understanding how this compound interacts with specific enzymes, receptors, or cellular pathways is crucial for evaluating its therapeutic potential. Continued investigation into its activities against various biological targets, including antimicrobial and anti-inflammatory pathways, is also anticipated ontosight.ai.

Furthermore, research may focus on identifying additional natural sources of this compound and optimizing isolation and purification methods muni.czmuni.cz. Comparative studies with other quaternary protoberberine alkaloids could provide insights into structure-activity relationships within this class of compounds muni.cz. The potential for chemical modification of the this compound structure to enhance specific activities or improve properties is another avenue for future research ajol.info. The academic interest in this compound remains strong as researchers continue to uncover the full spectrum of its biological relevance and potential applications in various fields of natural product research and medicinal chemistry ontosight.aicymitquimica.com.

Propriétés

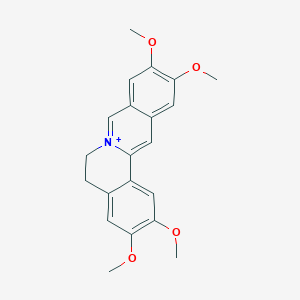

IUPAC Name |

2,3,10,11-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22NO4/c1-23-18-8-13-5-6-22-12-15-10-20(25-3)19(24-2)9-14(15)7-17(22)16(13)11-21(18)26-4/h7-12H,5-6H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFBXKHKECKSQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC[N+]3=CC4=CC(=C(C=C4C=C23)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349252 | |

| Record name | Pseudopalmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19716-66-6 | |

| Record name | Pseudopalmatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19716-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudopalmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Structural Elucidation Methodologies

Chromatographic Techniques for Isolation and Purification of Pseudopalmatine

Chromatographic methods are fundamental for separating this compound from complex mixtures found in plant extracts or reaction products. The principle often relies on the differential solubility and interaction of the protoberberine salt (water-soluble, stable in acidic/neutral media) and its corresponding base (soluble in organic solvents), allowing for extraction into an organic solvent after conversion to the base form. muni.cz

Preparative and Semi-Preparative High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique used for both analysis and purification of this compound. ajol.infonih.gov Preparative and semi-preparative HPLC are employed to isolate larger quantities of the pure compound. This method utilizes a mobile phase pumped at high pressure through a stationary phase, allowing for the separation of compounds based on their differing affinities. The use of specific mobile phase compositions, such as mixtures of methanol, acetonitrile, and water, often with the addition of modifiers like trifluoroacetic acid (TFA) or formic acid, is common for the purification of alkaloids like this compound. acs.orgukzn.ac.zanih.gov For instance, reversed-phase HPLC with 0.1% TFA in both solvents has been used for the purification of protoberberine alkaloids. acs.org Semi-preparative HPLC with isocratic elution using a mixture of methanol, acetonitrile, and water with formic acid has also been reported for purifying compounds, including this compound. ukzn.ac.za

Flash Chromatography and Other Adsorption/Partition Methods

Flash chromatography, a faster form of column chromatography, is also utilized for the purification of this compound and other alkaloids. nih.govchromtech.comajrconline.org This technique uses pressurized gas to push the solvent through a stationary phase, enabling quicker separations compared to traditional column chromatography. chromtech.comajrconline.org It is often used as an initial step before more sophisticated methods like HPLC to obtain partially purified samples. ajrconline.org Adsorption and partition chromatography methods, including column chromatography, are broadly applied in the isolation process. d-nb.infoscispace.comkoreascience.krthieme-connect.com These methods separate compounds based on their adsorption to a solid stationary phase or their partitioning between immiscible stationary and mobile phases. For example, purification by column chromatography using solvent systems like methanol in dichloromethane or n-hexane-ethyl acetate mixtures has been reported in the isolation of related compounds and can be applied to this compound. d-nb.infokoreascience.kr

Advanced Spectroscopic and Spectrometric Approaches for this compound Structural Characterization

Once isolated, the structure of this compound is determined and confirmed using advanced spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Skeletal Elucidation (1D and 2D Experiments)

NMR spectroscopy is a definitive tool for elucidating the structure of organic compounds like this compound. nih.govtaylorandfrancis.comresearchgate.net Both one-dimensional (1D) NMR, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR experiments are crucial for determining the arrangement of atoms and the connectivity within the molecule. nih.govresearchgate.net

¹H NMR spectroscopy provides information about the types of protons and their local chemical environment, including their multiplicity and coupling patterns. For this compound, characteristic signals are observed corresponding to methylene protons and aromatic protons, as well as the methoxy groups. ajol.info For example, a study reported ¹H NMR signals in DMSO for this compound, including triplets for the methylene protons at H-5 and H-6, and singlets for aromatic protons and methoxy protons. ajol.info

¹³C NMR spectroscopy helps in determining the carbon skeleton of the molecule. nih.gov DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used in conjunction with ¹³C NMR to differentiate between methyl, methylene, methine, and quaternary carbons. amazonaws.com

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide connectivity information between protons and carbons, allowing for the complete assignment of signals and confirmation of the structural framework. amazonaws.com

Table 1 presents representative ¹H NMR data for this compound.

| Proton Number | Chemical Shift (δ ppm) | Multiplicity | Integration |

| H-1 | 6.84 ajol.inforesearchgate.net | s ajol.inforesearchgate.net | 1H |

| H-4 | 7.40 ajol.inforesearchgate.net | s ajol.inforesearchgate.net | 1H |

| H-5 | 3.30 ajol.inforesearchgate.net | t ajol.inforesearchgate.net | 2H ajol.inforesearchgate.net |

| H-6 | 5.21 ajol.inforesearchgate.net | t ajol.inforesearchgate.net | 2H ajol.inforesearchgate.net |

| H-8 | 10.34 ajol.inforesearchgate.net | s ajol.inforesearchgate.net | 1H |

| H-9 | 7.83 ajol.inforesearchgate.net | s ajol.inforesearchgate.net | 1H |

| H-12 | 7.83 ajol.inforesearchgate.net | s ajol.inforesearchgate.net | 1H |

| H-14 | 8.35 ajol.inforesearchgate.net | s ajol.inforesearchgate.net | 1H |

| OCH₃-2 | 4.10 ajol.inforesearchgate.net | s ajol.inforesearchgate.net | 3H |

| OCH₃-3 | 3.99 ajol.inforesearchgate.net | s ajol.inforesearchgate.net | 3H |

| OCH₃-10 | 4.10 ajol.inforesearchgate.net | s ajol.inforesearchgate.net | 3H |

| OCH₃-11 | 4.25 ajol.inforesearchgate.net | s ajol.inforesearchgate.net | 3H |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS))

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to provide information about its fragmentation pattern. nih.govtaylorandfrancis.comclariant.com Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing polar and thermally labile compounds like alkaloids. ajol.infousask.cacreative-proteomics.commdpi.com ESI-MS typically produces protonated or deprotonated molecules, or in the case of quaternary ammonium salts like this compound, the intact cation. ajol.infocreative-proteomics.com

For this compound, ESI-MS in positive mode ([M]⁺) yields a molecular ion peak at m/z 352.0, consistent with the molecular formula C₂₁H₂₂NO₄⁺. ajol.info Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and obtain a fragmentation pattern that provides further structural details. taylorandfrancis.comclariant.commdpi.com The fragmentation pathways are characteristic of the protoberberine skeleton and the positions of substituents.

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure and, if applicable, the absolute configuration of a crystalline compound. taylorandfrancis.comchem960.combeilstein-journals.orgresearchgate.net While not always necessary if extensive NMR and MS data are available and match known compounds, it is invaluable for confirming novel structures or resolving ambiguities. A study reported obtaining an X-ray crystal structure of the chloride salt of this compound, which was isolated during a synthesis optimization process. d-nb.inforesearchgate.netchemrxiv.orgnih.govbraou.ac.in This technique provides precise bond lengths, angles, and the spatial arrangement of atoms, offering unambiguous proof of the molecular structure.

Due to the specific nature of the request and the requirement to focus solely on the chemical compound this compound and its isolation via bioactivity-guided fractionation, specifically HPLC microfractionation with bioassay, a comprehensive article structured around the provided outline cannot be generated based on the available search results.

The search results provide general information about this compound, including its PubChem CID and its occurrence as an alkaloid in various plants nih.govchem960.com. They also discuss bioactivity-guided fractionation and HPLC microfractionation as methodologies for isolating and identifying bioactive compounds from complex mixtures nih.govmdpi.comresearchgate.netmdpi.comnih.gov. However, none of the retrieved information specifically details the application of bioactivity-guided fractionation, particularly HPLC microfractionation coupled with a bioassay, for the isolation and identification of this compound itself.

Therefore, it is not possible to provide thorough, informative, and scientifically accurate content for section 2.3 focusing solely on this compound using the specified methodologies, as the necessary detailed research findings and data tables related to this specific process for this compound were not found.

Biological Activities and Molecular Mechanisms of Action of Pseudopalmatine

Anti-Infective and Anti-Parasitic Modalities

Anti-Onchocercal Activity Against Microfilariae of Onchocerca ochengi and Mechanistic Exploration

Pseudopalmatine has demonstrated activity against the microfilariae of Onchocerca ochengi, a filarial worm closely related to Onchocerca volvulus, the causative agent of human onchocerciasis (river blindness). ajol.infoajol.info In preliminary in vitro screenings, this compound at a concentration of 500 µg/mL completely inhibited the motility of O. ochengi microfilariae and showed 50% inhibition at 250 µg/mL. ajol.infoajol.inforesearchgate.net However, the compound was inactive against adult worms at the tested concentration of 500 µg/mL. ajol.infoajol.inforesearchgate.net This suggests a selective activity towards the juvenile microfilarial stage of the parasite. While this activity has been observed, the specific molecular mechanisms underlying this compound's anti-onchocercal effects against microfilariae require further investigation. ajol.infoajol.info

Table 1: In Vitro Activity of this compound Against Onchocerca ochengi

| Parasite Stage | Concentration (µg/mL) | Inhibition of Motility (%) |

| Microfilariae | 500 | 100 researchgate.net |

| Microfilariae | 250 | 50 researchgate.net |

| Adult Worms | 500 | 0 researchgate.net |

Anti-Plasmodial Activity Against Plasmodium falciparum and Cellular Targets

This compound has exhibited antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. chemfaces.combiocrick.comtargetmol.com Studies have shown significant antiplasmodial activities for this compound, with an IC50 value of 2.8 μM against the W2 strain of Plasmodium falciparum. chemfaces.com This indicates its potential as a lead compound for antimalarial drug development. While its activity against P. falciparum has been established, detailed information regarding the specific cellular targets within the parasite is still an area of ongoing research. escholarship.orgfrontiersin.orgnih.govmdpi.com

Broad-Spectrum Antimicrobial Potential and Virulence Factor Modulation

Research indicates that this compound possesses broad-spectrum antimicrobial properties, including antibacterial and antifungal activities. ontosight.ai This suggests its potential for the development of new antimicrobial agents. ontosight.ai Some studies highlight the potential of certain compounds to modulate bacterial virulence factors, which are crucial for infection establishment and progression. jidc.orgresearchgate.netplos.orgnih.govpreprints.org While this compound has shown antimicrobial activity, specific studies detailing its effects on the modulation of virulence factors in various microbial pathogens are limited and warrant further exploration.

Neurobiological Activity

Acetylcholinesterase (AChE) Inhibitory Mechanisms and IC50 Profiling

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. cymitquimica.comchemfaces.combiocrick.comnih.govresearchgate.nethueuni.edu.vnbocsci.comjscimedcentral.comresearchgate.netacs.org Inhibition of AChE is a recognized strategy for the symptomatic treatment of neurodegenerative conditions like Alzheimer's disease, where acetylcholine levels are often reduced. researchgate.netacs.orgresearchgate.net Studies have reported varying IC50 values for this compound's AChE inhibitory activity, depending on the source and experimental conditions. Reported IC50 values include 1.8 μM and 8.6 μM. cymitquimica.comchemfaces.combiocrick.comnih.govresearchgate.nethueuni.edu.vnbocsci.com These findings suggest that this compound exhibits potent AChE inhibitory effects. hueuni.edu.vn

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of this compound

| Compound | Source Plant | IC50 (µM) | Reference |

| This compound | Annona glabra | 1.8 | cymitquimica.comchemfaces.combiocrick.comnih.govresearchgate.netbocsci.com |

| This compound | Alphonsea tonkinensis | 8.6 | hueuni.edu.vnresearchgate.net |

Investigations into Potential Neuroprotective and Neuromodulatory Effects

Beyond AChE inhibition, there is interest in the potential neuroprotective and neuromodulatory effects of compounds like this compound, particularly within the context of neurodegenerative diseases. biocrick.comresearchgate.netresearchgate.netnih.govrsc.orgnih.govresearchgate.netnih.gov While some related compounds, such as palmatine, have shown neuroprotective effects by modulating pathways like Nrf2/HO-1, specific research detailing the neuroprotective or neuromodulatory mechanisms of this compound is less extensive. nih.gov The structural similarity of this compound to other alkaloids with known central nervous system activity suggests this as a potential area for further investigation. cymitquimica.comrsc.org Neuromodulation involves the alteration of nerve activity through various mechanisms, impacting a wide range of brain functions. nih.govnih.gov Further studies are needed to fully elucidate any potential direct neuromodulatory roles of this compound.

Anti-Cancer Research and Mechanistic Insights

Research into the anti-cancer properties of this compound indicates that it can affect various aspects of cancer cell biology, including proliferation, cell cycle progression, apoptosis, signaling pathways, migration, angiogenesis, and the generation of reactive oxygen species. researchgate.net

Inhibition of Cell Proliferation and Induction of Cell Cycle Arrest (e.g., S and G2/M Phases)

This compound and related compounds have been suggested to exert antiproliferative effects on various cancer cell lines. researchgate.net One mechanism contributing to this inhibition is the induction of cell cycle arrest. Studies on related natural products have shown the ability to induce cell cycle arrest at specific phases, such as the G2/M phase, which can block cell proliferation. medsci.orgnih.govnih.govarchivesofmedicalscience.commdpi.com While direct studies specifically on this compound's effect on cell cycle phases like S and G2/M are needed, the observed antiproliferative effects of this compound and the known mechanisms of similar alkaloids suggest this as a likely area of action. researchgate.net Cell cycle arrest at G2/M can be associated with the upregulation of proteins like p21 and p53. medsci.orgarchivesofmedicalscience.commdpi.com

Induction of Apoptosis and Modulation of Programmed Cell Death Pathways (e.g., Caspase Activation, Mitochondrial Dynamics)

This compound has been implicated in the induction of apoptosis, a programmed cell death pathway crucial for eliminating cancer cells. researchgate.net Apoptosis often involves the activation of caspases, a family of proteases that execute the dismantling of the cell. nih.govbiorxiv.org The intrinsic pathway of apoptosis is regulated by mitochondria, and its central event is mitochondrial outer membrane permeabilization (MOMP), which leads to the release of pro-apoptotic proteins like cytochrome c into the cytosol. nih.govbiorxiv.orgmdpi.com This release can activate caspase-9 and downstream effector caspases like caspase-3. nih.govbiorxiv.orgmdpi.com Mitochondrial dynamics, the balance between mitochondrial fission and fusion, also plays a role in apoptosis; mitochondrial fragmentation often precedes caspase activation and cytochrome c release. nih.govmdpi.complos.org While specific details on how this compound modulates caspase activation or directly impacts mitochondrial dynamics are not extensively detailed in the provided snippets, the general mechanisms of apoptosis induction by similar compounds involve these processes. nih.govbiorxiv.orgmdpi.comscispace.com

Targeting Key Oncogenic Signaling Pathways (e.g., Akt Pathway Downregulation, NF-κB Pathway Inhibition)

Oncogenic signaling pathways, such as the Akt and NF-κB pathways, play critical roles in cancer cell survival, proliferation, and progression. Targeting these pathways is a common strategy in cancer therapy. nih.govnih.gov The Akt pathway is frequently activated in cancer and is involved in regulating cell survival and proliferation. nih.gov The NF-κB pathway is a transcription factor that regulates genes involved in inflammation, immune responses, cell growth, differentiation, and apoptosis. bio-rad.com Inhibition of the NF-κB pathway has been shown to impact processes like apoptosis and inflammation, and it can interact with pathways like Akt/mTOR. aging-us.com While direct evidence specifically linking this compound to the downregulation of the Akt pathway or inhibition of the NF-κB pathway is not explicitly provided in the search results, these pathways are common targets for anti-cancer agents, including other natural products and alkaloids. nih.govnih.govmdpi.com

Regulation of Cell Proliferation and Migration Processes

Beyond inhibiting proliferation through cell cycle arrest and inducing apoptosis, this compound and its derivatives may also regulate cell migration and invasion, processes essential for tumor metastasis. researchgate.net Cell migration is a complex process involving the coordinated assembly and disassembly of adhesive structures and interactions with the extracellular matrix. frontlinegenomics.comfrontiersin.org It is regulated by various signaling pathways and mechanical cues. frontiersin.orgacademie-sciences.fr While the precise mechanisms by which this compound influences cell migration are not detailed, its suggested anti-invasion and anti-migration properties indicate an interaction with the cellular machinery governing these processes. researchgate.net

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is vital for tumor growth and metastasis. Inhibiting angiogenesis is a key strategy in cancer treatment. mdpi.comnih.gov this compound and its derivatives have been suggested to possess anti-angiogenic effects. researchgate.net Anti-angiogenic compounds can interfere with processes like the proliferation, migration, and tube formation of endothelial cells, often by targeting signaling pathways like the VEGF/VEGFR2 pathway. mdpi.comnih.govplos.org Natural products, including flavonoids, have demonstrated anti-angiogenic properties through various mechanisms, such as inhibiting signaling factors like HIF-1α, VEGF, and Akt. mdpi.com

Generation of Reactive Oxygen Species (ROS) and Induction of Oxidative Stress

Reactive Oxygen Species (ROS) are chemically reactive molecules that can cause damage to cellular components and induce oxidative stress. nih.govmdpi.comwikipedia.orgnih.gov While high levels of ROS can be detrimental, controlled generation of ROS can also act as signaling molecules and contribute to the induction of apoptosis in cancer cells. mdpi.comwikipedia.orgnih.gov this compound and related compounds have been reported to induce oxidative stress. researchgate.net The generation of ROS can trigger various cellular responses, including the activation of apoptotic pathways. wikipedia.org Some anti-cancer agents induce apoptosis partly through the generation of ROS. mdpi.comfrontiersin.org

Anti-Inflammatory Investigations

Inflammation is a complex process involving various pathways and mediators. This compound has been investigated for potential anti-inflammatory properties. scispace.com

Regulation of Pro-inflammatory Cytokine Production and Release

Pro-inflammatory cytokines, such as interleukin (IL)-1β, tumor necrosis factor (TNF)-α, and IL-6, are key mediators that orchestrate inflammation. nih.gov Their production and release are regulated by various factors, including the activation of pathways like NF-κB. frontiersin.orgfrontiersin.org Modulating the production of these cytokines is a target for anti-inflammatory therapies. ajol.infofrontiersin.orgucl.ac.ukplos.org While the search results discuss the regulation of cytokine production in inflammatory contexts, including the role of NF-κB and different cell types, there is no specific information provided regarding this compound's effect on pro-inflammatory cytokine production and release. ucl.ac.ukplos.orgresearchgate.netscielo.br

Structure-activity Relationship Sar Studies and Molecular Design

Elucidation of Pseudopalmatine Pharmacophoric Features

The pharmacophore of a molecule comprises the essential steric and electronic features necessary for its optimal interaction with a specific biological target, triggering or blocking its biological response. While detailed, explicit pharmacophore models for this compound across all its reported activities are not extensively documented in the provided search results, insights can be inferred from studies on this compound and related protoberberine alkaloids.

This compound is a quaternary ammonium alkaloid with a tetracyclic isoquinoline structure. rsc.org This core structure, along with its specific substitution pattern (2,3,10,11-tetramethoxy) and the positively charged nitrogen atom, are likely critical components of its pharmacophore. rsc.org The cationic iminium within berberine and its derivatives is susceptible to nucleophilic attack, suggesting this feature plays a role in their interactions. beilstein-journals.org Studies on related alkaloids highlight the importance of the rigid cyclic structure and the presence of basic nitrogen atoms for activity, particularly in the context of antimalarial effects where basic groups can facilitate accumulation in the acidic food vacuoles of the parasite. beilstein-journals.orgnih.gov

Further research is needed to precisely delineate the pharmacophoric features of this compound for its various reported activities, such as RXRα activation and up-regulation of LDLR and InsR. beilstein-journals.org This would involve systematic biological testing of a series of this compound analogues with defined structural variations and potentially the use of computational methods to map the essential features for binding to specific targets.

Systematic Structural Modifications of this compound and Derivatives for Activity Optimization

Systematic structural modifications of natural products like this compound are a common strategy in medicinal chemistry to improve their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. biomedres.us While comprehensive studies focused solely on this compound modifications are limited in the provided results, research on related protoberberine alkaloids offers valuable insights into potential modification strategies and their impact on activity.

One reported modification involves the synthesis of quaternary 8-dichloromethyl this compound derivatives. These modifications aimed to improve physicochemical properties, such as octanol/water partition coefficients, and enhance anticancer activity against colorectal cancer cells. nih.gov The study found that 8-dichloromethylation significantly improved antiproliferative activity and selectivity compared to unmodified quaternary protoberberine alkaloids. nih.gov For instance, quaternary 8-dichloromethyl-pseudopalmatine methanesulfonate showed significantly stronger antiproliferative activity against colorectal cancer cells than the positive control 5-fluorouracil. nih.gov

Another area of investigation involves modifications to the berberine scaffold, which is structurally related to this compound. Studies have explored modifications to the cationic iminium and the rigid cyclic structure of berberine, demonstrating that even subtle changes can influence activity. beilstein-journals.org For example, partial reduction of berberine showed promising improvement in antimicrobial activity. beilstein-journals.org Modifications to the ring substituents of related alkaloids like chelerythrine have also been explored for their antitumor bioactivity. beilstein-journals.org

While direct systematic modification studies specifically on this compound for all its reported activities are not extensively detailed, the success seen with 8-dichloromethylation for anticancer activity and the insights gained from modifications of related protoberberines suggest that targeted structural alterations can lead to improved pharmacological profiles for this compound. Future research could explore modifications at different positions of the this compound core, such as alterations to the methoxy groups or the introduction of various substituents, followed by rigorous biological evaluation to establish clear SARs.

Here is a table summarizing the reported activity of a this compound derivative:

| Compound | Activity Tested | IC₅₀ Value (μM) | Relative Activity vs. Control (5-fluorouracil) | Reference |

| Quaternary 8-dichloromethyl-pseudopalmatine methanesulfonate | Antiproliferative (Colorectal Cancer Cells) | 0.41 | Significantly stronger | nih.gov |

In Silico Approaches to Ligand-Target Interaction Profiling and Binding Affinity Prediction

In silico methods, utilizing computational tools and algorithms, play a crucial role in modern drug discovery by providing insights into ligand-target interactions and predicting binding affinities. researchgate.net These methods can complement experimental studies and help prioritize compounds for synthesis and testing. sysrevpharm.orgtarosdiscovery.com

For this compound, in silico approaches can be employed to predict how the molecule interacts with its potential biological targets, such as RXRα, LDLR, InsR, or proteins involved in antimalarial or anti-onchocercal activity. researchgate.netbeilstein-journals.org Techniques like molecular docking can assess the likely binding modes and affinities of this compound and its analogues to target proteins, provided the three-dimensional structure of the target is known or can be reliably modeled. researchgate.netplos.orgplos.org Molecular docking aims to predict the optimal orientation and position of a ligand within a protein's binding site, estimating the strength of the interaction through scoring functions. sysrevpharm.orgplos.org

Binding affinity prediction is a key aspect of in silico studies, aiming to quantify the strength of the interaction between a ligand and its target. nih.govarxiv.orgfrontiersin.orgresearchgate.net Methods range from physics-based approaches to machine learning models that utilize structural information or sequence data. nih.govfrontiersin.orgresearchgate.net While specific in silico studies detailing the binding affinity prediction of this compound with its targets were not prominently featured in the search results, these methods are generally applicable to understanding the interactions of small molecules like alkaloids with proteins. researchgate.netnih.gov

In silico approaches can help to:

Identify potential binding sites on target proteins. mdpi.com

Predict the binding pose and conformation of this compound within the binding site. researchgate.netplos.org

Estimate the binding affinity, providing a theoretical measure of how strongly this compound or its analogues might bind. nih.govarxiv.orgfrontiersin.orgresearchgate.net

Analyze the types of interactions involved, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. plos.org

These computational predictions can guide the design of new this compound analogues with improved binding characteristics. For example, analyzing the predicted interactions can reveal which parts of the this compound structure are critical for binding and where modifications might be tolerated or beneficial. researchgate.net

Computational Chemistry and Molecular Modeling in Rational Drug Design for this compound Analogues

Computational chemistry and molecular modeling are integral components of rational drug design, an approach that aims to design or discover new drugs based on a thorough understanding of the biological target and the ligand's interaction with it. sysrevpharm.orgtarosdiscovery.comnih.govbbau.ac.ingoogle.com For this compound, these computational tools can facilitate the design of novel analogues with tailored properties.

Rational drug design often begins with identifying a suitable biological target and understanding its structure and function. sysrevpharm.orgbbau.ac.in Given this compound's reported activities, potential targets could include specific receptors, enzymes, or proteins involved in the observed biological pathways. researchgate.netbeilstein-journals.org Once a target is identified and its structure is available (e.g., from X-ray crystallography or homology modeling), molecular modeling techniques can be used to study the interaction with this compound. researchgate.netplos.orgplos.org

Molecular modeling techniques relevant to rational drug design for this compound analogues include:

Molecular Docking: As mentioned earlier, docking predicts the binding pose and estimates binding affinity. sysrevpharm.orgplos.orgplos.org This helps in understanding how modifications to this compound might affect its binding to the target.

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of the ligand-target complex over time, accounting for the flexibility of both molecules. plos.organu.edu.au This can offer a more realistic picture of the interaction and help assess the stability of the complex.

Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR models correlate structural descriptors of a series of compounds with their biological activity. researchgate.netak-tyagi.com By developing a QSAR model for this compound analogues, researchers can predict the activity of new, untested compounds based on their structures, guiding the synthesis of potentially more active derivatives. researchgate.net

Pharmacophore Modeling: Building pharmacophore models based on the activity of known this compound analogues can help identify the essential features required for activity and be used to screen virtual libraries of compounds for potential new leads. tarosdiscovery.comak-tyagi.com

By integrating these computational approaches with experimental synthesis and biological testing, researchers can adopt a more efficient and directed approach to designing this compound analogues with optimized activity and improved drug-like properties. sysrevpharm.orgwalisongo.ac.id This rational design process minimizes the need for synthesizing and testing a large number of compounds randomly, accelerating the discovery of promising drug candidates. sysrevpharm.org

| Computational Method | Application in this compound Drug Design |

| Molecular Docking | Predicting binding modes and affinities to target proteins. sysrevpharm.orgplos.orgplos.org |

| Molecular Dynamics | Studying the stability and dynamic interactions of ligand-target complexes. plos.organu.edu.au |

| QSAR Analysis | Correlating structural features with biological activity to predict potency. researchgate.netak-tyagi.com |

| Pharmacophore Modeling | Identifying essential molecular features for activity and virtual screening. tarosdiscovery.comak-tyagi.com |

Advanced Analytical Methodologies in Pseudopalmatine Research

High-Resolution Separation Techniques for Complex Mixtures Containing Pseudopalmatine

Effective separation is a critical initial step in the analysis of this compound, particularly when dealing with plant extracts or biological samples that contain numerous co-occurring compounds, including other alkaloids.

Hyphenated Analytical Platforms for Comprehensive Analysis

Coupling separation techniques with detection methods provides more comprehensive information for the identification and characterization of this compound in complex samples.

LC-MS-NMR and CE-MS for Integrated Structural and Quantitative Analysis

Hyphenated techniques combining chromatography with both mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provide powerful platforms for the comprehensive analysis of complex mixtures.

LC-MS-NMR integrates liquid chromatography with mass spectrometry and nuclear magnetic resonance spectroscopy. researchgate.netnih.gov This combination is valuable for the de novo structure identification of natural products and the analysis of complex samples. researchgate.netchromatographytoday.com LC-NMR can distinguish between structural, conformational, or optical isomers and is non-destructive. chromatographytoday.com It is often combined with MS for unambiguous structure assignment. chromatographytoday.com LC-MS-NMR has been used in studies involving protoberberine alkaloids, the class to which this compound belongs, to gain deeper insight into biosynthetic conversions and identify new alkaloids. researchgate.netingentaconnect.com Different approaches exist for coupling LC with NMR, including on-flow, stop-flow, and LC-MS-SPE-NMR, each with advantages regarding sensitivity and sample efficiency. nih.gov

CE-MS couples capillary electrophoresis with mass spectrometry. wikipedia.orgchromatographytoday.com This technique offers high separation efficiency and sensitivity, requiring minimal sample volume. wikipedia.org CE-MS is used for the analysis of small molecule compounds and provides high resolution separation and accurate molecule identification. chromatographytoday.comdiva-portal.org It has applications in metabolomics and the analysis of biological samples. chromatographytoday.comdiva-portal.org While direct application to this compound was not explicitly found, CE-MS is a suitable technique for the analysis of charged and polar compounds like alkaloids.

Spectroscopic Techniques for Enhanced Characterization Beyond Basic Elucidation

Spectroscopic methods are fundamental in the analysis of this compound, offering valuable information about its structure and properties. Techniques such as UV-Vis, Infrared, and Spectrofluorometry play crucial roles in both qualitative and quantitative assessments, as well as in understanding molecular interactions.

UV-Vis Spectrophotometry in Quantitative Analysis and Ligand-Binding Studies

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. This compound, as an alkaloid with a complex aromatic structure, exhibits characteristic absorption in the UV-Vis range, making this technique suitable for its quantification. nih.govupi.eduiajps.com The principle relies on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. upi.edu

UV-Vis spectrophotometry is effective for determining the concentration of this compound in various samples. upi.edutechnologynetworks.com The wavelength of maximum absorbance (λmax) is a unique qualitative characteristic for a substance, and while the λmax remains constant with changing concentration, the absorbance value changes proportionally, allowing for quantitative determination using a calibration curve. upi.eduiajps.com

While direct studies specifically detailing UV-Vis spectrophotometry for ligand-binding studies with this compound were not prominently found, UV-Vis spectroscopy is broadly applicable for examining reaction kinetics and investigating the electronic structure of molecules, which can be relevant in the context of molecular interactions or binding events. drawellanalytical.comresearchgate.net Changes in the UV-Vis spectrum upon interaction with a potential ligand can indicate binding and provide data for calculating binding constants.

Infrared (IR) Spectroscopy in Functional Group and Interaction Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule and gaining insights into its molecular structure. specac.comlibretexts.org The technique measures the vibrations of bonds within a molecule when exposed to infrared radiation. specac.commasterorganicchemistry.com Different functional groups absorb IR radiation at characteristic frequencies, producing a unique "fingerprint" spectrum. specac.com

For this compound, IR spectroscopy can confirm the presence of key functional groups such as methoxy groups (C-O stretches), aromatic rings (C=C stretches), and potentially C-H stretches in different environments. nih.govspecac.comlibretexts.orgbocsci.com Analysis of the IR spectrum can help in the structural elucidation and verification of isolated or synthesized this compound. thieme-connect.com

Beyond basic functional group identification, changes in the IR spectrum, such as shifts in peak positions or changes in intensity, can indicate molecular interactions, such as hydrogen bonding or other intermolecular forces. While specific examples of IR spectroscopy being used for interaction analysis of this compound were not detailed, IR spectroscopy is generally employed for such studies by observing how the vibrational modes of the molecule are affected by the presence of another substance.

Spectrofluorometry in Real-time Interaction and Conformational Studies

Spectrofluorometry, or fluorescence spectroscopy, is a sensitive technique that measures the fluorescence emitted by a substance after it absorbs light. This technique is particularly useful for studying molecules that are naturally fluorescent or can be derivatized to be fluorescent. While the intrinsic fluorescence properties of this compound were not explicitly detailed in the search results, spectrofluorometry is a valuable tool for real-time interaction and conformational studies for fluorescent molecules.

Fluorescence can be highly sensitive to the local environment of the molecule. Changes in fluorescence intensity, wavelength shifts, or fluorescence lifetime can provide information about conformational changes or binding events. This makes spectrofluorometry suitable for monitoring interactions between a fluorescent molecule and a binding partner in real-time. researchgate.net If this compound exhibits intrinsic fluorescence or can be appropriately labeled, spectrofluorometry could be applied to study its interactions with biological targets or other molecules, offering insights into binding kinetics and conformational changes upon binding.

X-ray Fluorescence Spectrometry (XRF) for Elemental Composition and Purity

X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique used to determine the elemental composition of a sample. suisse-tp.chhoriba.comqa-group.com It works by exciting atoms in the sample with X-rays, causing them to emit characteristic fluorescent X-rays. horiba.compmda.go.jp The energy or wavelength of these emitted X-rays is unique to each element, allowing for qualitative identification, while the intensity is related to the concentration of the element, enabling quantitative analysis. horiba.compmda.go.jp

XRF is a valuable tool for determining the elemental composition of this compound samples, particularly for assessing purity by detecting and quantifying inorganic impurities. pmda.go.jp It can provide a rapid and accurate analysis of the elements present in the sample, independent of their chemical bonding. suisse-tp.chhoriba.com This is especially important in quality control to ensure that raw materials and final products meet specified elemental standards. suisse-tp.chqa-group.com XRF can be applied to various sample types, including solids and powders, which is relevant for analyzing this compound in its solid form. suisse-tp.chqa-group.com

Rapid Analytical Techniques and Process Analytical Technology (PAT) in this compound Production and Quality Control

Rapid analytical techniques and Process Analytical Technology (PAT) are increasingly important in pharmaceutical manufacturing and quality control to ensure product quality and process efficiency through real-time or near real-time measurements. researchgate.netbruker.comadragos-pharma.commt.com PAT is a framework that involves designing, analyzing, and controlling manufacturing processes by measuring critical process parameters (CPPs) and critical quality attributes (CQAs). adragos-pharma.commt.com

While specific applications of PAT directly for this compound production were not detailed, the principles of PAT are broadly applicable to the manufacturing of active pharmaceutical ingredients (APIs) and other chemical compounds. mt.com Rapid analytical techniques integrated into a PAT framework can include spectroscopic methods (like UV-Vis and IR), chromatographic methods (such as HPLC), and other sensors. adragos-pharma.commt.com These tools enable continuous monitoring and control of the process, reducing variability and ensuring consistent quality. bruker.comadragos-pharma.com

Future Directions and Translational Perspectives for Pseudopalmatine Research

Integration of Artificial Intelligence and Machine Learning in Pseudopalmatine Drug Discovery and Development

In the context of this compound, AI and ML could be employed in several ways:

Virtual Screening: Identifying potential biological targets for this compound and predicting its binding affinity to these targets.

Lead Optimization: Designing and predicting the properties of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles. oncodesign-services.commdpi.com

Predicting ADMET Properties: Assessing the absorption, distribution, metabolism, excretion, and toxicity of this compound and its derivatives in silico, potentially reducing the need for extensive in vitro and in vivo testing in the early stages. mdpi.commednexus.org

Identifying Biomarkers: Discovering biomarkers that can predict patient response to this compound therapy or identify patient populations most likely to benefit.

Drug Repurposing: Analyzing existing data to identify potential new therapeutic indications for this compound based on its structural similarity to known drugs or its predicted interactions with disease-related pathways. mednexus.org

The integration of AI and ML in this compound research holds the promise of a more efficient and cost-effective development process, potentially leading to the faster translation of preclinical findings into clinical applications. mdpi.commednexus.org

This compound in Drug Repurposing Initiatives for Emerging Therapeutic Needs

Drug repurposing, the process of finding new uses for existing drugs, offers a faster and less expensive path to developing new therapies compared to traditional drug discovery. researchgate.net this compound's diverse biological activities suggest its potential for repurposing in various therapeutic areas, particularly for emerging or neglected diseases where the need for new treatments is high.

Research indicates this compound's activity against certain parasites and cancer cells, highlighting potential areas for repurposing. ajol.infoscribd.comresearchgate.net For example, studies have evaluated its anti-onchocercal activity, suggesting a potential role in treating river blindness, a neglected tropical disease. ajol.infocabidigitallibrary.org Additionally, its reported cytotoxicity against certain cancer cell lines points towards potential applications in oncology. scribd.commdpi.com

Future drug repurposing initiatives involving this compound could focus on:

Investigating its efficacy in relevant preclinical models of neglected tropical diseases beyond onchocerciasis, such as malaria or schistosomiasis, given its plant origin and traditional uses in regions where these diseases are endemic. researchgate.netethnobotanyjournal.orgnih.gov

Exploring its potential against emerging infectious diseases by screening its activity against novel pathogens.

Evaluating its effectiveness in different cancer types and in combination with existing cancer therapies. mdpi.comresearchgate.net

Successful drug repurposing of this compound would require a thorough understanding of its mechanisms of action in the new indication and validation through rigorous preclinical and clinical studies.

Rational Design and Development of this compound Derivatives with Enhanced Therapeutic Profiles and Improved Specificity

Rational drug design involves the deliberate design of new drug molecules based on a thorough understanding of the biological target and the interaction between the drug and the target. Given this compound's promising, albeit sometimes limited, activity and potential off-target effects, the rational design of its derivatives is a critical step towards developing more effective and safer therapeutics.

By modifying the chemical structure of this compound, researchers can aim to improve its:

Potency: Increasing its activity at lower concentrations.

Selectivity: Reducing off-target interactions to minimize side effects.

Pharmacokinetics: Optimizing its absorption, distribution, metabolism, and excretion for better bioavailability and duration of action.

Solubility and Stability: Improving its physicochemical properties for formulation and storage.

Structure-activity relationship (SAR) studies, guided by computational modeling and experimental data, are essential for the rational design of this compound derivatives. oncodesign-services.com Identifying the key structural features of this compound responsible for its biological activity will inform the design of analogs with enhanced properties. For instance, if a specific functional group is crucial for target binding, modifications to this group or surrounding regions can be explored to optimize the interaction.

Research on alkaloids from the same plant sources as this compound, such as Berberis aristata and Stephania rotunda, has involved the isolation and characterization of various derivatives, some of which also exhibit biological activities. researchgate.netethnobotanyjournal.orgfrontiersin.orgnih.gov This existing knowledge base can provide valuable starting points for the rational design of this compound derivatives.

Addressing Challenges in Translating this compound Preclinical Findings to Clinical Investigations

Translating promising preclinical findings into successful clinical therapies is a complex process fraught with challenges. nih.govnih.govresearchgate.net For this compound, as with many natural compounds, several hurdles need to be addressed to facilitate its clinical investigation:

Reproducibility of Preclinical Data: Ensuring that the observed preclinical efficacy and safety profiles are consistently reproducible across different laboratories and studies.

Pharmacokinetic and Pharmacodynamic Characterization: Conducting comprehensive studies in relevant animal models to understand how this compound is absorbed, distributed, metabolized, and excreted, and how it interacts with its biological targets over time.

Formulation Development: Developing stable and bioavailable formulations suitable for human administration.

Toxicology Studies: Conducting rigorous toxicology studies to identify potential adverse effects and determine safe dose ranges for human trials.

Identification of Clear Clinical Endpoints: Defining clear and measurable endpoints for clinical trials based on the preclinical data.

Regulatory Hurdles: Navigating the complex regulatory pathways for approval to conduct clinical trials.

Funding and Investment: Securing sufficient funding and investment to support expensive clinical research.

Addressing these challenges requires a multidisciplinary approach involving chemists, biologists, pharmacologists, toxicologists, clinicians, and regulatory experts. Robust preclinical data, well-designed studies, and a clear understanding of the potential risks and benefits are crucial for successful translation. nih.govnih.gov

This compound as a Lead Compound in the Development of Novel Therapeutic Strategies for Neglected Tropical Diseases and Cancer

This compound has shown initial promise as a lead compound for the development of new therapies, particularly in the areas of neglected tropical diseases and cancer. A lead compound is a chemical structure that demonstrates sufficient activity against a biological target to warrant further development and optimization. numberanalytics.com

In the realm of neglected tropical diseases, the observed anti-onchocercal activity of this compound highlights its potential as a starting point for developing new drugs against river blindness. ajol.infocabidigitallibrary.org The urgent need for new and more effective treatments for NTDs, especially given the growing concerns about drug resistance, makes this compound a compelling candidate for further investigation. researchgate.netajol.infowho.intunsw.edu.au

For cancer, preclinical studies indicating this compound's cytotoxic effects on cancer cells suggest its potential as a lead compound in oncology drug discovery. scribd.commdpi.comresearchgate.net Natural compounds have historically been a significant source of anticancer agents, and this compound, as a protoberberine alkaloid, belongs to a class of compounds with known biological activities. researchgate.netfrontiersin.org

Future research should focus on:

Elucidating the precise mechanisms by which this compound exerts its effects in relevant disease models.

Conducting in-depth SAR studies to identify key structural features for activity and guide the design of more potent and selective analogs.

Evaluating the in vivo efficacy of this compound and its promising derivatives in appropriate animal models of neglected tropical diseases and cancer. nih.govdrugtargetreview.com

Exploring potential synergistic effects of this compound in combination with existing therapies.

The development of novel therapeutic strategies based on this compound as a lead compound requires a sustained and focused research effort, moving from initial observations to comprehensive preclinical validation and eventually to clinical trials.

Q & A

Q. What analytical methods are recommended for the structural identification of pseudopalmatine in novel plant extracts?

Methodological Answer:

- Use 1D/2D NMR (e.g., , , HSQC, HMBC) to confirm stereochemistry and functional groups.

- High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination.

- HPLC-DAD/UV coupled with reference standards validates purity and quantifies yields.

- Document protocols following guidelines for reproducibility, including solvent systems, column specifications, and calibration curves .

Q. How can researchers optimize the extraction efficiency of this compound from natural sources?

Methodological Answer:

- Screen solvents (e.g., ethanol, methanol-water mixtures) using a design of experiments (DoE) approach to assess polarity effects.

- Apply ultrasound- or microwave-assisted extraction to reduce time and solvent use.

- Validate extraction efficiency via response surface methodology (RSM) to model interactions between variables (e.g., temperature, solvent ratio) .

Q. What criteria should guide the selection of in vitro assays to study this compound’s bioactivity?

Methodological Answer:

- Prioritize assays aligned with hypothesized mechanisms (e.g., enzyme inhibition, receptor binding).

- Include positive and negative controls to validate assay specificity.

- Use dose-response curves to calculate IC/EC values and assess potency.

- Ensure adherence to ethical standards for cell-line sourcing and experimental replication .

Advanced Research Questions

Q. How can contradictions in this compound’s reported pharmacokinetic properties be systematically addressed?

Methodological Answer:

- Conduct systematic reviews to identify variability in study designs (e.g., dosage, animal models).

- Perform meta-analyses to quantify heterogeneity and identify confounding factors (e.g., bioavailability differences due to formulation).

- Replicate key studies under standardized conditions, prioritizing transparency in data reporting .

Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?

Methodological Answer:

Q. How should researchers design studies to investigate this compound’s synergistic effects with other alkaloids?

Methodological Answer:

- Apply isobolographic analysis or combination index (CI) methods to quantify synergy/antagonism.

- Use fractional inhibitory concentration (FIC) indices for microbial studies.

- Validate findings with blinded, randomized experiments to minimize bias .

Data Contradiction & Validation

Q. What frameworks are recommended for resolving conflicting data on this compound’s cytotoxicity thresholds?

Methodological Answer:

- Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassudy experimental parameters (e.g., cell viability assays, exposure durations).

- Compare results across multiple cell lines (e.g., cancerous vs. primary cells) and validate with apoptosis/necrosis markers (e.g., Annexin V/PI staining).

- Publish negative results to mitigate publication bias .

Methodological Best Practices

Q. Table 1: Key Guidelines for this compound Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.